10-(2-Naphthyl)anthracene-9-boronic acid
Overview
Description
10-(2-Naphthyl)anthracene-9-boronic acid is a boronic acid derivative of anthracene, a polycyclic aromatic hydrocarbon. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and characterized, which can give insights into the properties and behaviors of 10-(2-Naphthyl)anthracene-9-boronic acid.
Synthesis Analysis
The synthesis of related boronic acid compounds involves starting materials such as halogenated anthracenes and boronic acids. For instance, 9,10-Di(β-naphthyl) anthracene-2-boronic acid was synthesized using 2-bromo-9,10-di(β-naphthyl) anthracene at low temperatures, with the structure confirmed by various spectroscopic methods and elemental analysis . The optimal conditions for the reaction were identified, which could be informative for the synthesis of 10-(2-Naphthyl)anthracene-9-boronic acid.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives of anthracene is typically confirmed using spectroscopic techniques such as ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry . These methods provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups such as the boronic acid moiety.
Chemical Reactions Analysis
Boronic acid compounds exhibit unique reactivity due to the Lewis acidic nature of the boron atom. For example, a cationic borane with a 9-thia-10-boraanthracene moiety demonstrated unusual Lewis acidic properties, reacting with nucleophiles like DMAP and binding anions such as fluoride and cyanide with high stability constants . This suggests that 10-(2-Naphthyl)anthracene-9-boronic acid may also engage in similar chemical reactions due to the presence of the boronic acid group.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene derivatives can be studied through UV-Vis absorption spectra and fluorescence spectra. For instance, the organic electroluminescent material 9-(1-naphthyl)-10-(2-naphthyl) anthracene exhibited two absorption bands and a fluorescent emission wavelength of 440 nm, indicating its potential as a blue-emitting material . This implies that 10-(2-Naphthyl)anthracene-9-boronic acid may also possess electroluminescent properties, which could be explored for applications in organic electronics.
Scientific Research Applications
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Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids, including “10-(2-Naphthyl)anthracene-9-boronic acid”, are increasingly utilized in diverse areas of research, including various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
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Synthesis of Blue Host Materials
- Field : Material Science
- Application Summary : A series of bulky aryl-substituted asymmetric anthracene blue host materials, where phenyl was varied at the 6-position and Me at the 2-position, was synthesized by Suzuki coupling reaction between 10-(2-naphthyl)anthracene-9-boronic acid and 1-(3-iodophenyl)naphthalene derivatives .
- Methods of Application : The synthesis was carried out by a Suzuki coupling reaction .
- Results or Outcomes : The result was a series of bulky aryl-substituted asymmetric anthracene blue host materials .
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Synthesis of Polyarylpyrazolines
- Field : Material Science
- Application Summary : Boronic acids can be used in the synthesis of polyarylpyrazolines .
- Methods of Application : The synthesis involves the reaction of boronic acids with other reagents to form polyarylpyrazolines .
- Results or Outcomes : The synthesized polyarylpyrazolines can further be utilized in the preparation of organic light emitting diodes (OLEDs) .
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Hydrolysis of Cellulose
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Preparation of Anthracene Derived Molecular Glass
- Field : Material Science
- Application Summary : Boronic acids can be used in the preparation of anthracene derived molecular glass .
- Methods of Application : The preparation involves the reaction of boronic acids with other reagents to form anthracene derived molecular glass .
- Results or Outcomes : The result is a key intermediate for the preparation of anthracene derived molecular glass having blue emission .
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Fluorometric Boronic Acid Based Saccharide Sensors
- Field : Biochemistry
- Application Summary : Boronic acids can be used in fluorometric boronic acid based saccharide sensors .
- Methods of Application : The sensors are based on the Suzuki homocoupling reactions .
- Results or Outcomes : The result is a substrate in fluorometric boronic acid based saccharide sensors .
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Synthesis of Polyarylpyrazolines
- Field : Material Science
- Application Summary : Boronic acids can be used in the synthesis of polyarylpyrazolines .
- Methods of Application : The synthesis involves the reaction of boronic acids with other reagents to form polyarylpyrazolines .
- Results or Outcomes : The synthesized polyarylpyrazolines can further be utilized in the preparation of organic light emitting diodes (OLEDs) .
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Hydrolysis of Cellulose
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Preparation of Anthracene Derived Molecular Glass
- Field : Material Science
- Application Summary : Boronic acids can be used in the preparation of anthracene derived molecular glass .
- Methods of Application : The preparation involves the reaction of boronic acids with other reagents to form anthracene derived molecular glass .
- Results or Outcomes : The result is a key intermediate for the preparation of anthracene derived molecular glass having blue emission .
- Field : Biochemistry
- Application Summary : Boronic acids can be used in fluorometric boronic acid based saccharide sensors .
- Methods of Application : The sensors are based on the Suzuki homocoupling reactions .
- Results or Outcomes : The result is a substrate in fluorometric boronic acid based saccharide sensors .
Safety And Hazards
Future Directions
This compound is an electron-rich building block that can be used as an electron-donating molecule in the formation of donor-acceptor based organic semiconductor devices . This suggests potential applications in the field of organic electronics.
Relevant Papers The compound has been mentioned in several papers. For instance, it was used in the synthesis of a series of bulky aryl-substituted asymmetric anthracene blue host materials . It was also used in the formation of donor-acceptor based organic semiconductor devices .
properties
IUPAC Name |
(10-naphthalen-2-ylanthracen-9-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BO2/c26-25(27)24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15,26-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVDBZMVEURVOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=CC=CC=C5C=C4)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630472 | |
Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(2-Naphthyl)anthracene-9-boronic acid | |
CAS RN |
597554-03-5 | |
Record name | [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-(2-Naphthyl)anthracene-9-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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